{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol
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Overview
Description
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol is an organic compound that belongs to the class of nitro alcohols This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group transformations. One common method involves the nitration of 1-phenylethanol to introduce the nitro group, followed by reduction to form the corresponding amine, and finally, oxidation to yield the desired nitro alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
{2-[(1R)-2-Amino-1-phenylethyl]phenyl}methanol: Similar structure but with an amino group instead of a nitro group.
{2-[(1R)-2-Hydroxy-1-phenylethyl]phenyl}methanol: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
675872-80-7 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
[2-[(1R)-2-nitro-1-phenylethyl]phenyl]methanol |
InChI |
InChI=1S/C15H15NO3/c17-11-13-8-4-5-9-14(13)15(10-16(18)19)12-6-2-1-3-7-12/h1-9,15,17H,10-11H2/t15-/m1/s1 |
InChI Key |
YAOYSTQKWJGYMG-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2CO |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CC=C2CO |
Origin of Product |
United States |
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